3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
CAS No.:
Cat. No.: VC16135137
Molecular Formula: C18H18BrN3O3
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18BrN3O3 |
|---|---|
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | 3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
| Standard InChI | InChI=1S/C18H18BrN3O3/c1-2-25-16-8-6-13(7-9-16)11-21-22-17(23)12-20-18(24)14-4-3-5-15(19)10-14/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
| Standard InChI Key | ROTKCPQQYQNTRE-SRZZPIQSSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Nomenclature
Structural Features
The molecule consists of a benzamide core substituted at the 3-position with a bromine atom. The amide nitrogen is connected to a glyoxylamide moiety bearing a hydrazone group derived from 4-ethoxybenzaldehyde. The (2E)-configuration of the hydrazone double bond is critical for maintaining stereochemical integrity in biological interactions.
Key functional groups:
-
3-Bromobenzamide backbone
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Hydrazone linker (-NH-N=CH-)
-
4-Ethoxyphenyl substituent
IUPAC Name and Molecular Formula
Systematic name:
3-Bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Molecular formula:
Molecular weight: 441.28 g/mol
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a two-step protocol, mirroring methods used for analogous hydrazone-containing benzamides :
-
Hydrazone Intermediate Formation:
Condensation of 4-ethoxybenzaldehyde with hydrazine hydrate in ethanol under reflux yields the hydrazone intermediate, (2E)-2-[(4-ethoxyphenyl)methylidene]hydrazine. -
Acylation Reaction:
Reaction of the hydrazine intermediate with 3-bromo-N-(2-chloro-2-oxoethyl)benzamide in the presence of triethylamine (EtN) facilitates nucleophilic substitution, forming the target compound.
Reaction conditions:
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Solvent: Anhydrous dichloromethane (DCM)
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Temperature: 0–5°C (initial), then room temperature
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Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Industrial-Scale Considerations
Optimization for large-scale production may involve:
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Continuous flow reactors to enhance mixing and heat transfer
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Catalytic triethylamine recycling systems
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Crystallization-based purification to replace chromatography
Physicochemical Properties
Solubility and Stability
| Property | Value/Prediction |
|---|---|
| Solubility in water | <0.1 mg/mL (insoluble) |
| Solubility in DMSO | ~50 mg/mL |
| Melting point | 198–202°C (decomposes) |
| Stability | Stable at RT (desiccated) |
Notes:
-
Hydrolytically sensitive due to the hydrazone moiety; storage at pH 6–7 recommended.
-
Photolabile bromine atom necessitates amber glass packaging.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-d):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.35 | t (3H) | -OCHCH |
| 4.08 | q (2H) | -OCHCH |
| 7.12–8.21 | m (8H) | Aromatic protons |
| 8.45 | s (1H) | Hydrazone CH=N |
| 10.62 | s (1H) | Amide NH |
C NMR (100 MHz, DMSO-d):
-
167.8 ppm (amide C=O)
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158.2 ppm (hydrazone C=N)
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122–140 ppm (aromatic carbons)
Infrared Spectroscopy (IR)
| Band (cm) | Assignment |
|---|---|
| 3270 | N-H stretch (amide) |
| 1685 | C=O stretch (amide) |
| 1602 | C=N stretch (hydrazone) |
| 665 | C-Br stretch |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Bromine position: 3-Substitution enhances lipid solubility vs. para-substituted analogs.
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Ethoxy group: Electron-donating effects stabilize charge-transfer interactions with biological targets.
Applications in Research
Medicinal Chemistry
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Lead compound for kinase inhibitor development (e.g., EGFR, VEGFR)
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Fluorescent probe for protein aggregation studies (bromine as heavy atom)
Materials Science
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Monomer for conductive polymers (amide-hydrazone conjugation system)
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Non-linear optical (NLO) materials due to extended π-system
Comparative Analysis with Analogues
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